Cas no 459-19-8 (4-Fluorophenethylamine hydrochloride)
4-Fluorophenethylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Fluorophenyl)ethanamine hydrochloride
- 4-FLUORO PHENETHYLAMINE HYDROCHLORIDE
- Benzeneethanamine,4-fluoro-, hydrochloride (1:1)
- 2-(4-fluorophenyl)ethylamine hydrochloride
- 4-fluoro ph
- 4-fluoro-phenethylamine, hydrochloride
- 4-Fluor-phenaethylamin, Hydrochlorid
- AC1L53WE
- ACMC-20amhw
- EINECS 207-285-2
- p-Fluorophenethylamine hydrochloride
- Phenethylamine, p-fluoro-, hydrochloride
- PubChem16712
- SureCN375725
- NS00031566
- NSC93692
- F1256
- 4-Fluorophenethylamine hydrochloride
- 459-19-8
- 4-Fluorophenethylamine hydrochloride, 97%
- D97693
- NSC 93692
- SCHEMBL375725
- AS-75770
- 2-(4-Fluorophenyl)ethan-1-amine hydrochloride
- LDSVEOCTJMJEQM-UHFFFAOYSA-N
- 5-METHYL-3-PHENYL-4-ISOXAZOLYLBORONICACID
- 4-Fluoro-phenethylammonium chloride
- AKOS016009769
- 2-(4-fluorophenyl)ethanamine;hydrochloride
- NSC-93692
- 2-(4-fluorophenyl)-ethylamine hydrochloride
- A826927
- SY279169
- FT-0632161
- DTXSID30196642
- MFCD00008190
- DB-030940
- P-Fluorophenethylaminehydrochloride
- 2-(4-Fluoro-phenyl)-ethylamine hydrochloride
-
- MDL: MFCD00008190
- Inchi: 1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
- InChI Key: LDSVEOCTJMJEQM-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC(=CC=1)CCN
Computed Properties
- Exact Mass: 175.05653
- Monoisotopic Mass: 175.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: NA
- Density: 1.069
- Melting Point: 200-206 °C (lit.)
- Boiling Point: 251.7°Cat760mmHg
- Flash Point: 85.6°C
- PSA: 26.02
- LogP: 2.82920
- Solubility: Slightly soluble in water
4-Fluorophenethylamine hydrochloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H312 + H332
- Warning Statement: P280-P301+P310
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: 36
- RTECS:SH6978000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Risk Phrases:20/21/22
- Packing Group:III
- Hazard Level:6.1(b)
- Storage Condition:4° CStore…,-4℃Store…Better
4-Fluorophenethylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F904379-500mg |
4-fluorophenethylamine hydrochloride |
459-19-8 | 95% | 500mg |
¥529.20 | 2022-01-12 | |
| TRC | F791805-10mg |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 10mg |
$ 58.00 | 2023-09-07 | ||
| TRC | F791805-50mg |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 50mg |
$ 75.00 | 2023-09-07 | ||
| TRC | F791805-100mg |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 100mg |
$ 92.00 | 2023-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F170453-1g |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 95% | 1g |
¥420.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F170453-5g |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 95% | 5g |
¥1338.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1256-5G |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 98.0%(T&LC) | 5G |
¥1650.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1256-1G |
4-Fluorophenethylamine hydrochloride |
459-19-8 | 98.0%(T&LC) | 1G |
¥495.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1256-1G |
2-(4-Fluorophenyl)ethylamine Hydrochloride |
459-19-8 | >98.0%(T)(HPLC) | 1g |
¥390.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1256-5G |
2-(4-Fluorophenyl)ethylamine Hydrochloride |
459-19-8 | >98.0%(T)(HPLC) | 5g |
¥1320.00 | 2024-04-16 |
4-Fluorophenethylamine hydrochloride Suppliers
4-Fluorophenethylamine hydrochloride Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-Fluorophenethylamine hydrochloride
Introduction to 4-Fluorophenethylamine Hydrochloride (CAS No. 459-19-8)
4-Fluorophenethylamine hydrochloride, with the chemical formula C9H11FNO·HCl, is a fluorinated derivative of phenethylamine. This compound has garnered significant attention in the field of pharmaceutical research due to its structural and pharmacological properties. As a hydrochloride salt, it enhances stability and bioavailability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The CAS number 459-19-8 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure features a fluorine atom attached to a phenethylamine backbone, which imparts distinct electronic and steric properties. These characteristics make it a versatile building block for medicinal chemists exploring novel therapeutic agents.
In recent years, 4-fluorophenethylamine hydrochloride has been extensively studied for its potential applications in central nervous system (CNS) disorders. The fluorine substituent enhances metabolic stability and binding affinity, which are critical factors in drug design. Preclinical studies have demonstrated its utility in developing compounds with modulatory effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways.
One of the most compelling aspects of 4-fluorophenethylamine hydrochloride is its role in the synthesis of potential therapeutic candidates for neurodegenerative diseases. Researchers have leveraged its scaffold to create molecules that exhibit neuroprotective and anti-inflammatory properties. For instance, derivatives of this compound have shown promise in preclinical models of Parkinson’s disease by modulating dopaminergic signaling and mitigating oxidative stress.
The pharmaceutical industry has also explored 4-fluorophenethylamine hydrochloride as a precursor for anxiolytic and antidepressant agents. The presence of the fluorine atom allows for fine-tuning of pharmacokinetic profiles, enabling the development of compounds with improved efficacy and reduced side effects. Several research groups have reported novel analogs that exhibit significant anxiolytic activity in animal models without inducing sedation or motor impairment.
Another area of interest is the use of 4-fluorophenethylamine hydrochloride in the development of drugs targeting addiction and impulse control disorders. Its structural similarity to known psychoactive substances allows researchers to design molecules that interact selectively with specific receptor targets while minimizing off-target effects. This selectivity is crucial for developing treatments that address the underlying neurobiological mechanisms of addiction without causing adverse psychological effects.
From a synthetic chemistry perspective, 4-fluorophenethylamine hydrochloride serves as a key intermediate in multi-step organic transformations. The fluorine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. These synthetic strategies are widely employed in the pharmaceutical industry to generate novel drug candidates with tailored pharmacological properties.
The safety profile of 4-fluorophenethylamine hydrochloride has been carefully evaluated through various toxicological studies. While preliminary data suggest moderate solubility and bioavailability, further research is needed to fully characterize its pharmacokinetic and toxicological parameters. Rigorous testing under controlled conditions is essential to ensure its suitability for clinical development and industrial-scale production.
In conclusion, 4-fluorophenethylamine hydrochloride (CAS No. 459-19-8) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting CNS disorders, addiction, and other therapeutic areas. Continued investigation into its synthetic potential and biological effects will likely yield valuable insights into novel therapeutic strategies.
459-19-8 (4-Fluorophenethylamine hydrochloride) Related Products
- 1583-88-6(4-Fluorophenethylamine)
- 470663-26-4(Benzeneethanamine, 3-fluoro-5-methyl- (9CI))
- 311346-60-8(2-(3,5-Difluorophenyl)ethanamine)
- 404-70-6(3-Fluorophenethylamine)
- 459-01-8(1-(4-Fluorophenyl)propan-2-amine hydrochloride)
- 69717-87-9([2-(4-FLUORO-PHENYL)-ETHYL]-HYDRAZINE HYDROCHLORIDE)
- 79314-49-1(2-(4-Fluorophenyl)-2-Phenylethylamine Hydrochloric Acid Salt)
- 64609-06-9(1-(4-Fluorophenyl)propan-2-amine hydrochloride)
- 405-68-5(2-(4-Fluoro-phenyl)-ethyl-methyl-amine)
- 1189922-22-2(2-4-(4-Fluorophenyl)phenylethylamine hydrochloride)